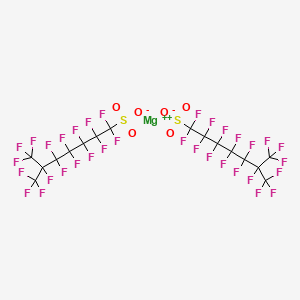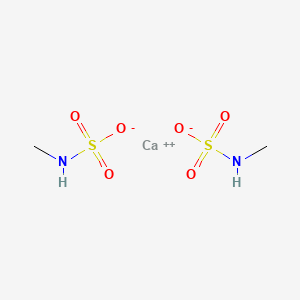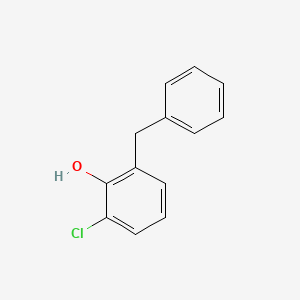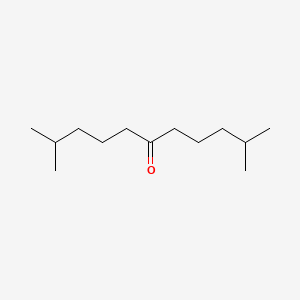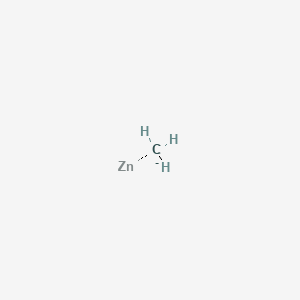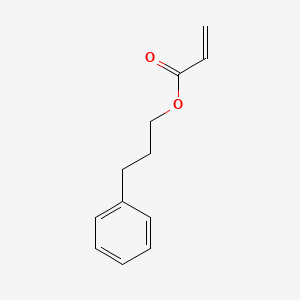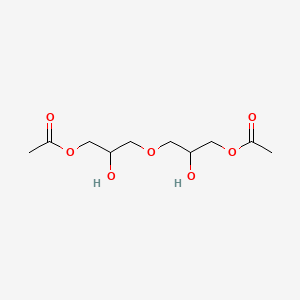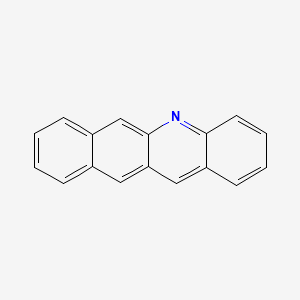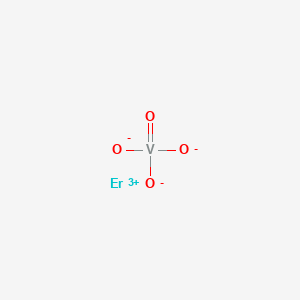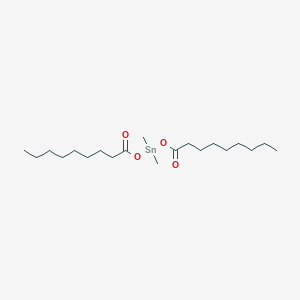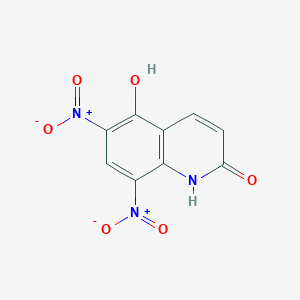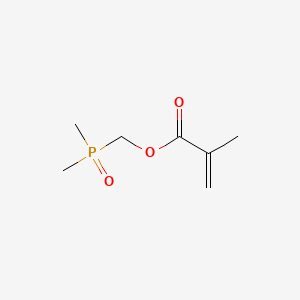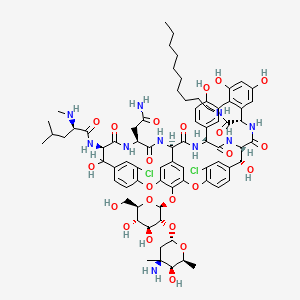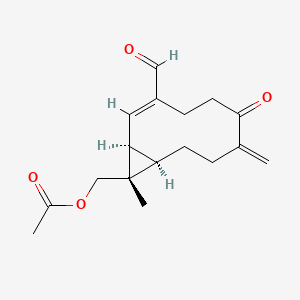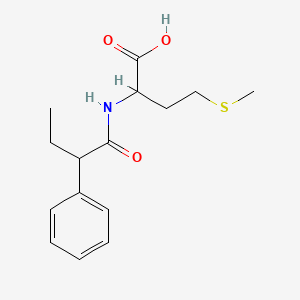
N-(1-Oxo-2-phenylbutyl)-DL-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxo-2-phenylbutyl)-DL-methionine is a synthetic compound with the molecular formula C15H21NO3S and a molecular weight of 295.40 g/mol It is known for its unique structure, which includes a phenyl group attached to a butyl chain, an oxo group, and a methionine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-2-phenylbutyl)-DL-methionine typically involves the acylation of methionine with 1-oxo-2-phenylbutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acyl chlorides and anhydrides, which facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Oxo-2-phenylbutyl)-DL-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
N-(1-Oxo-2-phenylbutyl)-DL-methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of N-(1-Oxo-2-phenylbutyl)-DL-methionine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Oxo-2-phenylbutyl)-L-methionine: A stereoisomer with similar properties but different biological activity.
N-acyl sulfamic acid esters: Compounds with similar acyl groups but different functional groups attached to the sulfur atom.
Substituted indole derivatives: Compounds with similar aromatic structures but different side chains.
Uniqueness
N-(1-Oxo-2-phenylbutyl)-DL-methionine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
92702-71-1 |
|---|---|
Formule moléculaire |
C15H21NO3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C15H21NO3S/c1-3-12(11-7-5-4-6-8-11)14(17)16-13(15(18)19)9-10-20-2/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
PPPZIKYQTYHWJF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


